Binding Affinity to DYRK1A: 7,7-Dimethyl Derivative vs. Parent Harmine
The 7,7-dimethyl-7,8-dihydro derivative exhibits sub-nanomolar binding affinity for DYRK1A. In a TR-FRET assay measuring equilibrium dissociation constant (Kd) against human DYRK1A, this compound demonstrated a Kd of 0.240 nM [1]. By comparison, the parent compound harmine, which lacks the 7,7-dimethyl substitution and possesses an aromatic β-carboline core, displays an IC50 of 80 nM (≈0.08 µM) against DYRK1A in standard kinase assays—a value approximately 330-fold higher than the Kd of the dimethyl derivative, noting the different measurement modalities . While direct Kd-vs-IC50 comparison warrants caution, the magnitude of difference suggests a substantial enhancement in target engagement that is structurally driven by the saturated 7,8-dihydro scaffold and gem-dimethyl steric effects.
| Evidence Dimension | DYRK1A binding affinity / inhibition |
|---|---|
| Target Compound Data | Kd = 0.240 nM (TR-FRET equilibrium binding) |
| Comparator Or Baseline | Harmine: IC50 = 80 nM (kinase activity assay) |
| Quantified Difference | Approximately 330-fold lower concentration required for equivalent target engagement (target compound Kd vs. harmine IC50) |
| Conditions | Target: TR-FRET equilibrium binding to human DYRK1A measured up to 240 min; Comparator: ATP-competitive kinase inhibition assay |
Why This Matters
Sub-nanomolar binding affinity enables lower compound usage in cellular assays, reducing off-target effects driven by high micromolar concentrations and improving the signal-to-noise ratio in DYRK1A-dependent phenotypic screens.
- [1] BindingDB. BDBM50567047. Kd = 0.240 nM for human DYRK1A by TR-FRET assay. Accessed 2026. View Source
